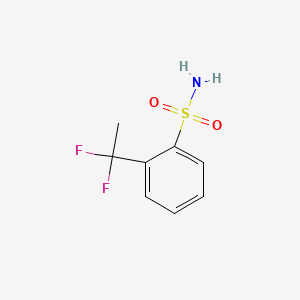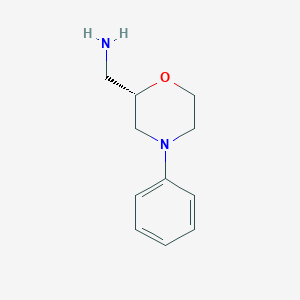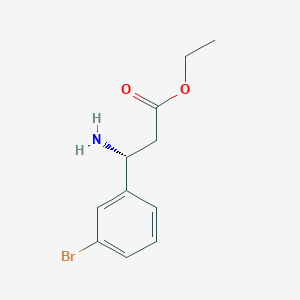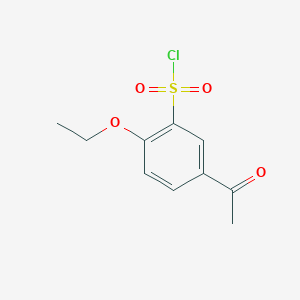
2-(1,1-Difluoroethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Difluoroethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a difluoroethyl group attached to a benzene ring, which is further connected to a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)benzene-1-sulfonamide typically involves the reaction of 2-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Difluoroethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction may produce primary amines .
Applications De Recherche Scientifique
2-(1,1-Difluoroethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1,1-Difluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections
Uniqueness
2-(1,1-Difluoroethyl)benzene-1-sulfonamide is unique due to the presence of the difluoroethyl group, which can enhance its chemical stability and biological activity compared to other sulfonamides. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C8H9F2NO2S |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
2-(1,1-difluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c1-8(9,10)6-4-2-3-5-7(6)14(11,12)13/h2-5H,1H3,(H2,11,12,13) |
Clé InChI |
XTBAJENVHWDGGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1S(=O)(=O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)
![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)







![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
